

Experimental Verification of the Ce-In Phase Diagram: A Comparative Guide

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Compound of Interest

Compound Name: Cerium;indium

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This guide provides a comparative analysis of the experimental data available for the Cerium-Indium (Ce-In) binary phase diagram. The determination of phase equilibria is crucial for understanding the properties and behavior of Ce-In alloys, which are of interest in various research and development applications, including materials science and potentially as components in advanced therapeutic delivery systems. This document summarizes the key experimental findings, outlines the methodologies used for their determination, and presents a logical workflow for such experimental verification.

Quantitative Data Summary

The experimental data for the Ce-In phase diagram has been primarily established through techniques such as Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and metallography. The following tables summarize the reported invariant reactions and the crystal structures of the identified intermetallic compounds in the Ce-In system.

Table 1: Invariant Reactions in the Ce-In System

Reaction Type	Temperature (°C)	Composition (at. % In)	Reaction
Eutectoid	650 ± 10	8 ± 1	$\delta\text{-Ce} \leftrightarrow \gamma\text{-Ce} + \text{Ce}_3\text{In}$
Eutectic	730 ± 10	13 ± 1	$\text{L} \leftrightarrow \delta\text{-Ce} + \text{Ce}_3\text{In}$
Peritectic	910 ± 10	~25	$\text{L} + \text{Ce}_2\text{In} \leftrightarrow \text{Ce}_3\text{In}$
Peritectic	960 ± 10	~33.3	$\text{L} + \text{CeIn} \leftrightarrow \text{Ce}_2\text{In}$
Congruent Melting	1140 ± 20	~50	$\text{L} \leftrightarrow \text{CeIn}$
Eutectic	1090 ± 10	52.0 ± 0.5	$\text{L} \leftrightarrow \text{CeIn} + \text{Ce}_3\text{In}_5$
Congruent Melting	1170 ± 20	~62.5	$\text{L} \leftrightarrow \text{Ce}_3\text{In}_5$
Peritectic	1130 ± 10	~66.7	$\text{L} + \text{CeIn}_3 \leftrightarrow \text{CeIn}_2$
Eutectic	1120 ± 10	68.0 ± 0.5	$\text{L} \leftrightarrow \text{Ce}_3\text{In}_5 + \text{CeIn}_2$
Congruent Melting	1180 ± 10	75	$\text{L} \leftrightarrow \text{CeIn}_3$
Eutectic	153	>99.5	$\text{L} \leftrightarrow \text{CeIn}_3 + \text{In}$

Data primarily sourced from the work of Delfino, Saccone, and Ferro (1980). Note that "L" denotes the liquid phase.

Table 2: Crystal Structures of Ce-In Intermetallic Compounds

Compound	Pearson Symbol	Space Group	Crystal System
Ce ₃ In	cP4	Pm-3m	Cubic
Ce ₂ In	hP6	P6 ₃ /mmc	Hexagonal
CeIn	oC8	Cmcm	Orthorhombic
Ce ₃ In ₅	oP32	Pbam	Orthorhombic
CeIn ₂	hP3	P6/mmm	Hexagonal
CeIn ₃	cP4	Pm-3m	Cubic

Experimental Protocols

The experimental determination of a binary phase diagram, such as that of the Ce-In system, involves a systematic approach combining several analytical techniques. The primary methods employed are Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and metallographic analysis.

Sample Preparation

- **Alloy Synthesis:** A series of alloys with varying compositions across the entire Ce-In range are prepared from high-purity elemental Cerium and Indium. Arc melting under an inert argon atmosphere is a common technique to prevent oxidation of the reactive rare-earth element.
- **Homogenization:** The as-cast alloys are typically annealed at an elevated temperature for an extended period (e.g., several days to weeks) in a vacuum-sealed quartz tube to ensure compositional homogeneity and to achieve equilibrium phases. The annealing temperature is chosen to be below the solidus temperature of the specific alloy composition.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to determine the temperatures of phase transitions (e.g., solidus, liquidus, eutectic, and peritectic temperatures).

- **Principle:** The sample and a reference material are heated or cooled at a controlled rate. The temperature difference between the sample and the reference is monitored. Endothermic or exothermic events, corresponding to phase transformations, are detected as deviations from the baseline.
- **Typical Parameters:**
 - **Heating/Cooling Rates:** 5-20 K/min. Slower rates are often preferred to ensure near-equilibrium conditions.
 - **Atmosphere:** Inert gas (e.g., Argon) to prevent oxidation.

- Crucibles: Tantalum or other non-reactive materials are used to contain the samples, especially at high temperatures.

X-ray Diffraction (XRD)

XRD is employed to identify the crystal structures of the different solid phases present in the alloys at various temperatures.

- Principle: A beam of X-rays is directed at the sample, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams are used to determine the crystal structure of the material.
- Room Temperature XRD: Performed on the homogenized alloys to identify the phases present at room temperature.
- High-Temperature XRD: Can be used to study phase transformations in-situ as the sample is heated and cooled, providing direct evidence of structural changes.

Metallography

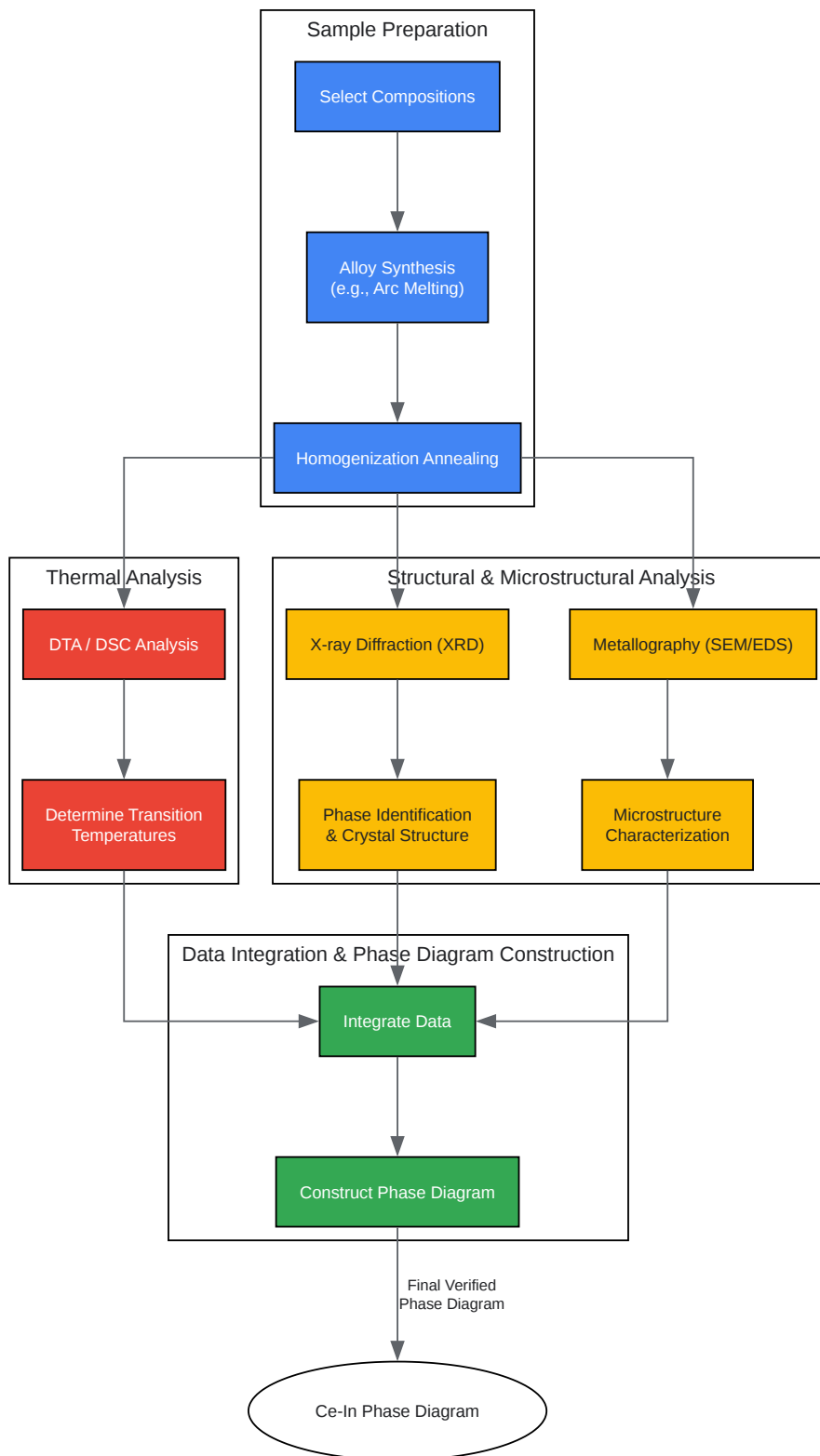
Metallographic analysis involves the microscopic examination of the alloy's microstructure.

- Sample Preparation: The annealed alloy samples are mounted, polished, and often etched to reveal the different phases and their morphology.
- Microscopic Examination: Optical microscopy and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) are used to visualize the microstructure and determine the composition of the individual phases. This technique is particularly useful for identifying eutectic and peritectic structures.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental verification of a binary phase diagram like Ce-In.

Experimental Workflow for Phase Diagram Determination

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Caption: A flowchart illustrating the key steps in the experimental determination of a binary phase diagram.

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